4-(Dibenzylamino)butan-2-ol
Overview
Description
4-(Dibenzylamino)butan-2-ol is an organic compound with the molecular formula C18H23NO and a molecular weight of 269.38 g/mol . This compound is characterized by the presence of a dibenzylamino group attached to a butanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzylamino)butan-2-ol typically involves the reaction of dibenzylamine with butan-2-one under specific conditions. One common method involves the condensation of dibenzylamine with 2-butanone, followed by reduction to yield the desired product . The reaction conditions often include the use of a suitable solvent and a reducing agent to facilitate the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Dibenzylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or other derivatives
Scientific Research Applications
4-(Dibenzylamino)butan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(Dibenzylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it has been studied for its potential to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
4-(Dibenzylamino)butan-2-one: Similar structure but with a ketone group instead of an alcohol group.
3-(Dibenzylamino)propan-1-ol: Similar structure but with a different carbon chain length.
N,N-Dibenzylamine: Contains the dibenzylamino group but lacks the butanol backbone.
Uniqueness
4-(Dibenzylamino)butan-2-ol is unique due to its specific combination of the dibenzylamino group and the butanol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-(dibenzylamino)butan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-16(20)12-13-19(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-11,16,20H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPMQXUYWVFPOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(CC1=CC=CC=C1)CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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